molecular formula C16H17NO5 B608450 Langkamide CAS No. 1370510-16-9

Langkamide

Cat. No.: B608450
CAS No.: 1370510-16-9
M. Wt: 303.314
InChI Key: RZTXFCPQEOFMDN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Langkamide is a pyrrolinone alkaloid compound known for its inhibitory effects on hypoxia-inducible factor-2 (HIF-2). It is derived from the roots and stems of the shrub Piper sarmentosum

Chemical Reactions Analysis

Langkamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: The compound can also be reduced, although specific details on the reduction products are limited.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Langkamide has several scientific research applications, including:

Mechanism of Action

Langkamide exerts its effects by inhibiting the activity of HIF-2, a transcription factor that regulates the expression of genes involved in response to low oxygen levels (hypoxia). By binding to HIF-2, this compound prevents it from activating its target genes, thereby modulating cellular responses to hypoxia . This mechanism is particularly relevant in cancer research, where hypoxia plays a crucial role in tumor progression and resistance to therapy.

Properties

CAS No.

1370510-16-9

Molecular Formula

C16H17NO5

Molecular Weight

303.314

IUPAC Name

1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6-

InChI Key

RZTXFCPQEOFMDN-SREVYHEPSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC=CC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Langkamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Langkamide
Reactant of Route 2
Langkamide
Reactant of Route 3
Langkamide
Reactant of Route 4
Langkamide
Reactant of Route 5
Reactant of Route 5
Langkamide
Reactant of Route 6
Langkamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.